2-Methyl-1,3-dithiolane

説明

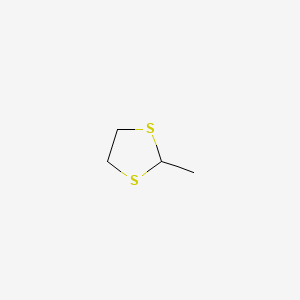

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methyl-1,3-dithiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S2/c1-4-5-2-3-6-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARJCVDELAMAEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1SCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063963 | |

| Record name | 1,3-Dithiolane, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

liquid with a burnt alliaceous odour | |

| Record name | 2-Methyl-1,3-dithiolane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/502/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

65.00 °C. @ 10.00 mm Hg | |

| Record name | 2-Methyl-1,3-dithiolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; slightly soluble in fat | |

| Record name | 2-Methyl-1,3-dithiolane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/502/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.153 (d20/4) | |

| Record name | 2-Methyl-1,3-dithiolane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/502/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5616-51-3 | |

| Record name | 2-Methyl-1,3-dithiolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5616-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,3-dithiolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005616513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5616-51-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dithiolane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dithiolane, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-dithiolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1,3-DITHIOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O81R0SPR0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-1,3-dithiolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 2 Methyl 1,3 Dithiolane and Its Derivatives

Strategies for Carbonyl Thioacetalization to Form 2-Methyl-1,3-dithiolane

The most prevalent and direct method for the synthesis of this compound is the thioacetalization of acetaldehyde (B116499) with 1,2-ethanedithiol (B43112). This reaction involves the condensation of the aldehyde with the dithiol, typically in the presence of a catalyst to facilitate the reaction, which proceeds through a hemithioacetal intermediate. mdpi.com The choice of catalyst is crucial and can significantly influence the reaction rate, yield, and compatibility with other functional groups.

Acid-Catalyzed Condensation with 1,2-Ethanedithiol

Acid catalysis is the most common approach for promoting the condensation of acetaldehyde with 1,2-ethanedithiol. Both Brønsted and Lewis acids are effective in activating the carbonyl group of acetaldehyde, making it more susceptible to nucleophilic attack by the sulfur atoms of 1,2-ethanedithiol.

Brønsted acids, which are proton donors, are widely employed to catalyze the formation of 1,3-dithiolanes.

Polyphosphoric Acid (PPA): PPA is a viscous liquid that can serve as both a catalyst and a dehydrating agent in various organic reactions. nih.govresearchgate.net While specific studies detailing the use of PPA for the synthesis of this compound are not readily available, its utility in promoting condensation reactions suggests its potential applicability.

p-Toluenesulfonic Acid (p-TSA): A strong organic acid that is solid and easy to handle, p-TSA is a frequently used catalyst in organic synthesis. escholarship.org It has been shown to be effective in promoting the formation of 1,3-dithiolanes. nih.gov The catalytic activity of p-TSA stems from its ability to protonate the carbonyl oxygen of acetaldehyde, thereby increasing its electrophilicity.

Tungstate (B81510) Sulfuric Acid (TSA): This solid acid catalyst is a powerful and reusable option for various organic transformations. researchgate.net It has been reported to efficiently catalyze the thioacetalization of both aliphatic and aromatic carbonyl compounds under solvent-free conditions, offering advantages such as high yields and short reaction times. researchgate.net

| Catalyst | Substrate | Reagent | Conditions | Yield (%) | Time |

| p-Toluenesulfonic Acid | Benzaldehyde | 1,2-Ethanedithiol | Reflux | 95 | 2h |

| Tungstate Sulfuric Acid | Benzaldehyde | 1,2-Ethanedithiol | 80°C, Solvent-free | 98 | 15 min |

| Tungstate Sulfuric Acid | Heptanal | 1,2-Ethanedithiol | 80°C, Solvent-free | 95 | 20 min |

Lewis acids, which are electron-pair acceptors, are also highly effective in catalyzing thioacetalization reactions. They function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group.

Tin(II) chloride dihydrate (SnCl2·2H2O): This mild Lewis acid has been reported to be an efficient catalyst for the conversion of aldehydes and ketones to their corresponding 1,3-dithiolanes under solvent-free conditions.

Yttrium Triflate (Y(OTf)3): Yttrium triflate is a highly efficient and reusable Lewis acid catalyst for the chemoselective protection of carbonyl compounds. mdpi.com It can catalyze the conversion of carbonyls into their dithiolane derivatives using a small catalytic amount (5 mol%) at room temperature, without the need for dry solvents or an inert atmosphere. mdpi.com This method is particularly advantageous for its high yields and chemoselectivity, allowing for the protection of aldehydes in the presence of ketones. mdpi.com

Copper Dithiocarbamate (Cu(DS)2): While specific applications in this compound synthesis are not detailed, copper complexes, in general, are known to catalyze C-S bond formation reactions. nih.gov Copper(II) dithiocarbamates have been extensively studied for their coordination chemistry and applications in various fields. acs.orgnih.gov

Iodine (I2): Molecular iodine serves as a mild and effective catalyst for the thioacetalization of aldehydes and ketones. researchgate.net The reactions can be carried out at room temperature, offering high chemoselectivity and efficiency. researchgate.netdiva-portal.org

Silicon Tetrachloride (SiCl4): While not extensively documented for this compound synthesis, SiCl4 is a potent Lewis acid that can be employed in various organic transformations.

Boron Trifluoride Etherate (BF3·OEt2): This is a commonly used Lewis acid in organic synthesis. mdpi.comdiva-portal.org It has been shown to catalyze the addition of thiols to aldehydes and ketones for the preparation of thioacetals. researchgate.net Recent studies have also explored the use of the related BF3SMe2 complex for the thioacetalation of aldehydes. researchgate.net

| Catalyst | Substrate | Reagent | Conditions | Yield (%) | Time |

| Yttrium Triflate | Benzaldehyde | 1,2-Ethanedithiol | rt, CH3CN | 95 | 15 min |

| Yttrium Triflate | Heptanal | 1,2-Ethanedithiol | rt, CH3CN | 92 | 20 min |

| Iodine | Benzaldehyde | 1,2-Ethanedithiol | rt, CHCl3 | 96 | 0.2h |

| Iodine | Heptanal | 1,2-Ethanedithiol | rt, CHCl3 | 95 | 0.5h |

| BF3·OEt2 | Aromatic Aldehydes | Thiols | - | Good | - |

The use of solid-supported acid catalysts offers several advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and often milder reaction conditions.

Amberlyst-15: This strongly acidic ion-exchange resin is a versatile and commercially available heterogeneous catalyst. It has been effectively used for the thioacetalization of aldehydes.

Silica-Supported Perchloric Acid (HClO4-SiO2): This is a highly efficient and reusable heterogeneous catalyst for the formation of 1,3-dithiolanes. nih.gov Reactions can be carried out under solvent-free conditions at room temperature, providing high yields in very short reaction times. nih.govnih.gov

Bentonite: Bentonite is a type of clay that can be acid-activated to serve as a catalyst in various organic reactions, including the synthesis of acetaldehyde. While specific data for this compound synthesis is limited, acid-activated clays are known to catalyze condensation reactions.

| Catalyst | Substrate | Reagent | Conditions | Yield (%) | Time |

| Amberlyst-15 | Benzaldehyde | 1,2-Ethanedithiol | rt, neat | 92 | 1.5h |

| HClO4-SiO2 | Benzaldehyde | 1,2-Ethanedithiol | rt, Solvent-free | 98 | 5 min |

| HClO4-SiO2 | Heptanal | 1,2-Ethanedithiol | rt, Solvent-free | 95 | 10 min |

Alternative Thioacetalization Protocols

In addition to traditional acid-catalyzed methods in solution, alternative protocols have been developed to improve the efficiency and environmental friendliness of this compound synthesis.

Performing reactions under solvent-free conditions is a key principle of green chemistry, as it reduces waste and can sometimes enhance reaction rates. Several of the catalytic systems mentioned above, such as those using tungstate sulfuric acid, SnCl2·2H2O, and HClO4-SiO2, have been successfully applied to the synthesis of 1,3-dithiolanes without the need for a solvent. researchgate.net These methods often involve simply mixing the aldehyde, dithiol, and a catalytic amount of the solid acid, sometimes with gentle heating or grinding. researchgate.net

Green Chemistry Approaches

In recent years, the development of environmentally benign synthetic methods has become a major focus in chemical research. For the synthesis of 1,3-dithiolanes, green chemistry approaches aim to reduce or eliminate the use of hazardous reagents and solvents, and to improve energy efficiency. One such approach involves the use of tungstate sulfuric acid (TSA) as a recyclable and green catalyst. researchgate.net

This method facilitates the thioacetalization of both aliphatic and aromatic carbonyl compounds under solvent-free conditions, offering several advantages such as excellent yields, short reaction times, and a simple work-up procedure. researchgate.net The catalyst is prepared from anhydrous sodium tungstate and chlorosulfonic acid and is characterized by the presence of WO4 and SO3 groups. The reaction proceeds by grinding the carbonyl compound, 1,2-ethanedithiol, and a catalytic amount of TSA at room temperature or by stirring under thermal conditions (80°C). researchgate.net The catalyst activates the carbonyl group, facilitating the nucleophilic attack of the dithiol, followed by an intramolecular cyclization to afford the 1,3-dithiolane (B1216140) product. researchgate.net A key benefit of this method is the ability to selectively protect aldehydes in the presence of ketones. researchgate.net

Table 1: Synthesis of 1,3-Dithiolanes using Tungstate Sulfuric Acid (TSA) Catalyst researchgate.net

| Entry | Carbonyl Compound | Method | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | A | 5 | 98 |

| 2 | Benzaldehyde | B | 2 | 98 |

| 3 | 4-Chlorobenzaldehyde | A | 8 | 95 |

| 4 | 4-Chlorobenzaldehyde | B | 3 | 96 |

| 5 | 4-Nitrobenzaldehyde | A | 10 | 94 |

| 6 | 4-Nitrobenzaldehyde | B | 4 | 95 |

| 7 | Cyclohexanone (B45756) | A | 15 | 92 |

| 8 | Cyclohexanone | B | 8 | 94 |

Method A: Grinding at room temperature. Method B: Stirring at 80°C.

Synthesis of 2-Methylene-1,3-dithiolane (B1609977) and its Transformation to this compound Precursors

2-Methylene-1,3-dithiolane is a valuable ketene (B1206846) equivalent and its synthesis has been approached through various routes.

A practical and efficient synthesis of 2-methylene-1,3-dithiolane involves a dehydrohalogenation strategy. orgsyn.orgorgsyn.org This method starts with the preparation of 2-chloromethyl-1,3-dithiolane from 1,2-ethanedithiol and chloroacetaldehyde (B151913) dimethyl acetal in the presence of concentrated hydrochloric acid. orgsyn.org The subsequent dehydrohalogenation of 2-chloromethyl-1,3-dithiolane is achieved using a strong base, such as methyllithium-lithium bromide complex in diethyl ether, to yield 2-methylene-1,3-dithiolane. orgsyn.org This approach provides a simpler and higher-yielding alternative to previous methods that involved potentially explosive intermediates. orgsyn.org

Table 2: Two-Step Synthesis of 2-Methylene-1,3-dithiolane via Dehydrohalogenation orgsyn.orgorgsyn.org

| Step | Reactants | Reagents | Product | Yield (%) |

|---|---|---|---|---|

| A | 1,2-Ethanedithiol, Chloroacetaldehyde dimethyl acetal | concd HCl | 2-Chloromethyl-1,3-dithiolane | 54–59 |

Cyclization reactions represent another key strategy for the synthesis of the 1,3-dithiolane ring system. The initial step in the dehydrohalogenation route, the reaction between 1,2-ethanedithiol and a chloroacetaldehyde equivalent, is itself a cyclization process. orgsyn.org More complex derivatives, such as the chiral ketene equivalent (1R,3R)-2-methylene-1,3-dithiolane 1,3-dioxide, are also prepared through a multi-step synthesis that involves a key cyclization step. rsc.orgrsc.org This asymmetric synthesis utilizes a Modena asymmetric oxidation of 2-benzyloxymethyl-1,3-dithiolane to produce the trans bis-sulfoxide with high diastereoselectivity and enantioselectivity. rsc.orgrsc.org While the full synthetic sequence is more involved, the core formation of the dithiolane ring relies on the cyclization of an appropriate dithiol with a carbonyl-containing fragment.

Derivatization of the 1,3-Dithiolane Ring System at the 2-Position

The C2 position of the 1,3-dithiolane ring is acidic and can be readily functionalized, making it a valuable handle for introducing various substituents.

The protons at the C2 position of 1,3-dithianes and 1,3-dithiolanes can be abstracted by a strong base, such as n-butyllithium (n-BuLi), to form a stabilized carbanion. researchgate.netyoutube.comorganic-chemistry.org This carbanion acts as a potent nucleophile and can react with a variety of electrophiles, including alkyl halides, in what is known as the Corey-Seebach reaction. organic-chemistry.org This "umpolung" or reversal of polarity of the carbonyl carbon allows for the formation of new carbon-carbon bonds at the C2 position. youtube.comorganic-chemistry.org While 1,3-dithianes are more commonly used for this purpose due to the tendency of metallated 1,3-dithiolanes to undergo fragmentation, under carefully controlled conditions, alkylation of 1,3-dithiolanes is also a viable synthetic strategy. organic-chemistry.orgnih.gov

A novel approach to the synthesis of dithioesters involves the base-mediated fragmentation of 2-aryl-1,3-dithiolanes. acs.org This one-pot, two-step protocol utilizes a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), in cyclopentyl methyl ether (CPME) to induce ring fragmentation of the 2-aryl-1,3-dithiolane. This fragmentation generates an aryl-dithiocarboxylate anion, which is then trapped in the second step by the addition of an alkylating agent, such as an alkyl halide or a diaryliodonium salt, to furnish a wide range of dithioesters in good yields. acs.org This method is operationally simple and has been successfully applied to the synthesis of a large library of dithioesters. acs.org

Table 3: Synthesis of Dithioesters via Fragmentation of 2-Aryl-1,3-dithiolanes acs.org

| 2-Aryl-1,3-dithiolane Substituent | Alkylating Agent | Product | Yield (%) |

|---|---|---|---|

| Phenyl | Benzyl bromide | Benzyl dithiobenzoate | 84 |

| 4-Methoxyphenyl | Benzyl bromide | Benzyl 4-methoxydithiobenzoate | 82 |

| 4-Chlorophenyl | Benzyl bromide | Benzyl 4-chlorodithiobenzoate | 81 |

| Phenyl | 4-Methoxybenzyl chloride | 4-Methoxybenzyl dithiobenzoate | 78 |

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral this compound derivatives is of great importance due to the prevalence of chiral sulfur compounds in biologically active molecules and as chiral auxiliaries in asymmetric synthesis.

The asymmetric oxidation of the sulfur atoms in the 1,3-dithiolane ring is a direct approach to introduce chirality, leading to the formation of chiral sulfoxides and, upon further oxidation, sulfones. Both enzymatic and chemical methods have been successfully employed for this transformation.

Engineered microorganisms, such as E. coli and baker's yeast (Saccharomyces cerevisiae) expressing cyclohexanone monooxygenase, have been utilized for the enantioselective and diastereoselective oxidation of 2,2-disubstituted 1,3-dithiolanes to their corresponding monosulfoxides rsc.org. These biotransformations can provide access to optically pure or highly enriched sulfoxides. A potential side reaction in these whole-cell mediated oxidations is the further oxidation of the sulfoxide (B87167) to the corresponding sulfone rsc.org.

Chemical methods for the asymmetric oxidation of sulfides often employ a chiral catalyst or a stoichiometric chiral oxidant. While a wide array of methods exists for the asymmetric oxidation of simple sulfides, the application to this compound specifically has been a subject of more focused studies. The oxidation of various 1,3-dithiolanes, including 2-methyl derivatives, with sodium periodate (NaIO4) in water has been shown to produce the corresponding 1-oxo-1,3-dithiolanes nih.gov. The separation of the resulting cis- and trans-diastereomers can be achieved by chromatographic techniques nih.gov. The stereochemical outcome of these oxidations is influenced by the substitution pattern on the dithiolane ring.

The table below provides an overview of asymmetric oxidation approaches for 1,3-dithiolane derivatives.

| Substrate | Oxidizing System | Product | Key Features | Reference |

| 2,2-Disubstituted 1,3-dithiolanes | Engineered E. coli or S. cerevisiae (CHMO) | Enantiomerically enriched monosulfoxides | High enantioselectivity and diastereoselectivity | rsc.org |

| This compound | Sodium Periodate (NaIO4) in water | cis- and trans-2-Methyl-1-oxo-1,3-dithiolane | Formation of diastereomeric sulfoxides | nih.gov |

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the diastereoselective formation of new stereocenters. In the context of this compound derivatives, a chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction, after which it can be removed.

Commonly used chiral auxiliaries in asymmetric synthesis include Evans oxazolidinones and Oppolzer's camphorsultam. These auxiliaries are typically acylated and then subjected to reactions such as alkylations, aldol additions, or conjugate additions. The steric hindrance provided by the chiral auxiliary directs the approach of the incoming reagent, leading to the preferential formation of one diastereomer.

For the synthesis of chiral this compound derivatives, a hypothetical approach would involve the attachment of a dithiolane-containing moiety to a chiral auxiliary. For example, a 2-lithio-1,3-dithiolane could be reacted with an acyl derivative of an Evans oxazolidinone or camphorsultam. Subsequent alkylation with a methylating agent would be expected to proceed with high diastereoselectivity. The final step would involve the cleavage of the chiral auxiliary to yield the enantiomerically enriched this compound derivative.

While the principles of chiral auxiliary-mediated synthesis are well-established, specific and detailed research findings, including comprehensive data tables on the application of these methods for the synthesis of chiral this compound derivatives, are not extensively documented in the surveyed literature. However, the general effectiveness of these auxiliaries in controlling stereoselectivity in a wide range of transformations suggests their potential applicability in this context.

The table below outlines the general principle of using common chiral auxiliaries in asymmetric synthesis.

| Chiral Auxiliary | Typical Reactions | General Outcome |

| Evans Oxazolidinones | Alkylation, Aldol Addition, Conjugate Addition | High diastereoselectivity in the formation of new stereocenters |

| Camphorsultam | Alkylation, Michael Addition, Diels-Alder Reaction | High diastereoselectivity, often with predictable stereochemical outcomes |

Mechanistic Investigations of Reactions Involving 2 Methyl 1,3 Dithiolane

Reaction Pathways of 1,3-Dithiolane (B1216140) Formation

The formation of 1,3-dithiolanes, including 2-substituted derivatives like 2-methyl-1,3-dithiolane, typically proceeds through the condensation of a carbonyl compound with 1,2-ethanedithiol (B43112). wikipedia.org This reaction is generally catalyzed by Brønsted or Lewis acids. quimicaorganica.orgrsc.org The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of one of the thiol groups of 1,2-ethanedithiol to form a hemithioacetal intermediate. Subsequent protonation of the hydroxyl group and its elimination as water, followed by an intramolecular cyclization by the second thiol group, yields the stable 1,3-dithiolane ring. quimicaorganica.org The use of catalysts like perchloric acid adsorbed on silica (B1680970) gel has been shown to be highly efficient for this transformation, even under solvent-free conditions. organic-chemistry.org

Acid-Catalyzed Hydrolysis Mechanisms of 2-Methylene-1,3-dithiolane (B1609977) (as a Model for Dithiolane Reactivity)

The acid-catalyzed hydrolysis of ketene (B1206846) dithioacetals, such as 2-methylene-1,3-dithiolane, serves as a valuable model for understanding the reactivity of the 1,3-dithiolane ring under acidic conditions. acs.orgcapes.gov.br This reaction has been found to be a three-stage process. acs.org

Kinetic Analyses and Rate-Determining Steps

Kinetic studies on the hydrolysis of 2-methylene-1,3-dithiolane and its β-substituted derivatives have revealed complex rate profiles that are dependent on the acidity of the medium. cdnsciencepub.comscispace.com For the parent compound, 2-methylene-1,3-dithiolane, both the initial carbon protonation and the subsequent hydration step are partially rate-determining at pH values above 2.5. cdnsciencepub.com However, at higher acidities (below pH 2), the third step, which is the breakdown of the tetrahedral intermediate, becomes the rate-determining step. cdnsciencepub.com

In the case of β-substituted derivatives like 2-ethylidene-1,3-dithiolane, 2-isopropylidene-1,3-dithiolane, and 2-benzylidene-1,3-dithiolane, a similar multi-step mechanism is observed. cdnsciencepub.comscispace.com The initial carbon protonation is only partially reversible at higher pH, but becomes completely reversible at pH values below 2, where the decomposition of the tetrahedral intermediate is the slow step. cdnsciencepub.com The acidity-rate profiles for these compounds show a maximum at pH 2-3 and a minimum around pH 1, indicating two distinct acid-catalyzed regions. cdnsciencepub.com

| Compound | pH Range | Rate-Determining Step(s) |

| 2-Methylene-1,3-dithiolane | > 2.5 | Carbon protonation and hydration |

| 2-Methylene-1,3-dithiolane | < 2 | Breakdown of tetrahedral intermediate |

| 2-Ethylidene-1,3-dithiolane | > 2 | Partially reversible carbon protonation |

| 2-Ethylidene-1,3-dithiolane | < 2 | Breakdown of tetrahedral intermediate |

| 2-Isopropylidene-1,3-dithiolane | > 2 | Partially reversible carbon protonation |

| 2-Isopropylidene-1,3-dithiolane | < 2 | Breakdown of tetrahedral intermediate |

| 2-Benzylidene-1,3-dithiolane | > 2 | Partially reversible carbon protonation |

| 2-Benzylidene-1,3-dithiolane | < 2 | Breakdown of tetrahedral intermediate |

Role of Intermediates in Hydrolysis

The hydrolysis of 2-methylene-1,3-dithiolane and its derivatives proceeds through the formation of distinct intermediates. cdnsciencepub.com The initial protonation of the exocyclic double bond leads to a carbocation intermediate. cdnsciencepub.com This is followed by the attack of water to form a tetrahedral intermediate. cdnsciencepub.com For the parent 2-methylene-1,3-dithiolane, it has been shown that the equilibrium concentration of the tetrahedral intermediate is significantly greater than that of the starting material, and this intermediate accumulates at higher acidities. cdnsciencepub.com

Base-Mediated Fragmentation Mechanisms of 1,3-Dithiolanes

In contrast to their stability under acidic conditions, 1,3-dithiolanes can undergo fragmentation when treated with strong bases. acs.orgutk.edu The course of this fragmentation is highly dependent on the position of deprotonation on the dithiolane ring. acs.org

C(2) Deprotonation and Ring Fragmentation

Deprotonation at the C(2) position of a 1,3-dithiolane ring, which is the carbon atom situated between the two sulfur atoms, can lead to ring fragmentation. acs.orgutk.edu This is in contrast to the more stable 1,3-dithianes, which readily form carbanions at this position. acs.orgorganic-chemistry.org The C(2) anion of a 1,3-dithiolane is prone to a retro-[2+4] cycloreversion, resulting in the formation of a dithiocarboxylate anion and ethylene (B1197577) gas. utk.edu

Recent studies have shown that by carefully selecting the reaction conditions, such as using lithium hexamethyldisilazide (LiHMDS) in cyclopentyl methyl ether (CPME) at elevated temperatures, it is possible to selectively deprotonate 2-aryl-1,3-dithiolanes at the C(2) position. acs.org The resulting dithiocarboxylate anions can then be trapped by various electrophiles, such as alkyl halides, to synthesize a range of dithioesters in good yields. acs.orgnih.gov

C(4) Deprotonation and Alternative Fragmentation Pathways

Under different reaction conditions, including the nature of the base, solvent, and substituents on the ring, deprotonation can occur at the C(4) position of the 1,3-dithiolane ring. acs.org This alternative deprotonation leads to a different fragmentation pathway, furnishing a thioaldehyde and a vinyl thiolate. acs.org The reaction of 2-alk-2-enyl-1,3-dithiolanes with organolithium reagents is an example where the reaction proceeds via ring-opening initiated by an attack at the C-4 position. researchgate.net The choice of solvent can also influence the site of deprotonation; for instance, in the reaction of 2-benzyl-1,3-dithiolane with bases, deprotonation at C-2 is favored in diethyl ether, while in tetrahydrofuran, attack at C-4 is preferred. researchgate.net

| Deprotonation Site | Base/Solvent System | Fragmentation Products |

| C(2) | LiHMDS / CPME | Dithiocarboxylate anion and ethylene |

| C(4) | Organolithium reagents / THF | Thioaldehyde and vinyl thiolate |

Ring Expansion Reactions of 1,3-Dithiolanes to 1,4-Dithianes

The transformation of 1,3-dithiolanes into the larger, six-membered 1,4-dithiane (B1222100) ring system is a significant reaction in organosulfur chemistry. This ring expansion can be initiated by various reagents and conditions. A notable method involves using tert-butyl hypochlorite (B82951) at room temperature. thieme-connect.com For instance, the reaction of 2-(4-chlorophenyl)-2-methyl-1,3-dithiolane with one equivalent of tert-butyl hypochlorite in carbon tetrachloride proceeds smoothly to yield the corresponding 1,4-dithiin in excellent yield. thieme-connect.com This protocol has been shown to be effective for a range of substituted 1,3-dithiolanes and 1,3-dithianes, highlighting its general applicability. thieme-connect.com

Another effective system for this transformation is the use of o-iodoxybenzoic acid (IBX) in combination with tetraethylammonium (B1195904) bromide (TEAB). researchgate.net This one-pot procedure facilitates the synthesis of dihydro-1,4-dithiins from 1,3-dithiolanes under mild conditions with short reaction times. researchgate.net The Parham ring expansion is a well-established method, particularly for 1,3-dithiolanes derived from α-halocarbonyls, which rearrange to form dihydrodithiins. nih.gov A practical application of this is the condensation of ethane-1,2-dithiol with chloroacetaldehyde (B151913) dimethylacetal, which forms a 1,3-dithiolane that spontaneously rearranges to a 1,4-dithiane upon heating. nih.gov

Table 1: Reagents and Conditions for Ring Expansion of 1,3-Dithiolanes

| Reagent System | Substrate Example | Product Type | Key Features | Reference |

|---|---|---|---|---|

| tert-Butyl hypochlorite | 2-(4-Chlorophenyl)-2-methyl-1,3-dithiolane | Dihydro-1,4-dithiin | Mild conditions, very short reaction time, high yield. | thieme-connect.com |

| o-Iodoxybenzoic acid (IBX) / Tetraethylammonium bromide (TEAB) | Various 1,3-dithiolanes | Dihydro-1,4-dithiin | One-pot procedure, mild conditions, short reaction times. | researchgate.net |

| Heat (Parham ring expansion) | 1,3-Dithiolane from α-halocarbonyl | Dihydro-1,4-dithiin | Spontaneous rearrangement for specific substrates. | nih.gov |

| Gold-catalysis (Parham-type) | Alkyne-substituted 1,3-dithiolane | Nazarov-type product via 1,4-dithiane intermediate | Involves a 1,2-sulfur migration to form a vinylthionium cation. | nih.gov |

The mechanism underpinning the ring expansion of 1,3-dithiolanes to 1,4-dithianes pivotally involves the migration of a sulfur atom. In the Parham ring expansion, the process is described as a 1,2-sulfur migration of a β-haloalkylsulfide. nih.gov This occurs via a cyclic sulfonium (B1226848) intermediate, which subsequently undergoes ring-opening and elimination of a halide to yield the unsaturated 1,4-dithiane ring. nih.gov

A proposed mechanism for the reaction initiated by tert-butyl hypochlorite also involves the formation of a sulfonium species. thieme-connect.com Similarly, when using IBX and TEAB, it is suggested that one of the sulfur atoms of the dithiolane associates with the iodine of IBX, leading to the formation of key sulfonium ion intermediates that are poised to cyclize. researchgate.net

More recently, gold-catalyzed Parham-type reactions have been reported. nih.gov In these cases, an alkyne-substituted 1,3-dithiolane undergoes a 1,2-sulfur migration to generate a vinylthionium cation in situ. nih.gov This highly reactive intermediate can then participate in further reactions, such as Nazarov-type cyclizations. nih.gov Mechanistic studies on related 1,3-dithiane (B146892) systems using chiral phosphoric acid catalysts have identified an enantioselective 1,2-sulfur rearrangement followed by a stereospecific nucleophilic addition as the key sequence. acs.org This process involves the formation of a cationic thionium (B1214772) intermediate stabilized by nonclassical C–H···O hydrogen bonds with the catalyst's conjugate base. acs.org

Cycloaddition Reactions Involving 1,3-Dithiolane Precursors or Intermediates

1,3-Dithiolanes can be synthesized via [3+2]-cycloaddition reactions. A common method involves the reaction of thiocarbonyl S-methanides, generated in situ, with thioketones. beilstein-journals.org These reactions are noted for their regioselectivity. When aromatic S-methanides are used, the sterically crowded 4,4,5,5-tetrasubstituted 1,3-dithiolanes are formed exclusively. beilstein-journals.org The mechanism for this preferred formation is proposed to be a stepwise process involving a stabilized 1,5-diradical as a key intermediate, rather than a concerted cycloaddition. beilstein-journals.orgbeilstein-journals.org This diradical pathway is favored in reactions involving aryl/hetaryl thioketones. beilstein-journals.org

Derivatives of 1,3-dithiolane serve as powerful precursors in other types of cycloaddition reactions. For example, trans-2-methylene-1,3-dithiolane 1,3-dioxide, a chiral ketene equivalent, demonstrates high reactivity and selectivity in Diels-Alder reactions with a variety of dienes, including cyclopentadiene (B3395910) and furan. rsc.org This C2-symmetric vinyl sulfoxide (B87167) also undergoes highly diastereoselective 1,3-dipolar cycloaddition reactions with nitrones and 3-oxidopyridinium betaines. rsc.orgacs.org Theoretical studies using molecular electron density theory (MEDT) on the [3+2] cycloaddition between 2-methylene-1,3-dithiolane-1,3-dioxide and a nitrone support the high regioselectivity observed in experimental results, classifying it as a zwitter-ionic type reaction. researchgate.net

Table 2: Cycloaddition Reactions and Mechanisms

| Reaction Type | 1,3-Dithiolane Role | Reactant Examples | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| [3+2]-Cycloaddition | Product | Thiocarbonyl S-methanides + Ferrocenyl hetaryl thioketones | Stepwise mechanism via a stabilized 1,5-diradical intermediate. | beilstein-journals.org |

| Diels-Alder ([4+2]-Cycloaddition) | Precursor (Dienophile) | trans-2-Methylene-1,3-dithiolane 1,3-dioxide + Cyclopentadiene, Furan | High reactivity and stereoselectivity as a chiral ketene equivalent. | rsc.org |

| 1,3-Dipolar Cycloaddition | Precursor (Dipolarophile) | trans-2-Methylene-1,3-dithiolane 1,3-dioxide + Nitrones | Zwitter-ionic type reaction with high regioselectivity. | acs.orgresearchgate.net |

| 1,3-Dipolar Cycloaddition | Precursor (Dipolarophile) | trans-2-Methylene-1,3-dithiolane 1,3-dioxide + 3-Oxidopyridinium betaines | High diastereoselectivity, potential for reversibility of minor regioisomer. | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 1,3 Dithiolane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, offering detailed insights into the carbon-hydrogen framework.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Constants

The proton NMR (¹H NMR) spectrum of 2-Methyl-1,3-dithiolane provides valuable information about the different types of protons and their neighboring environments. In a carbon tetrachloride (CCl₄) solvent, the spectrum exhibits distinct signals corresponding to the methyl and dithiolane ring protons. nih.gov

The protons of the methyl group (CH₃) attached to the C2 carbon typically appear as a doublet in the upfield region of the spectrum. The methine proton (H2) on the same carbon atom, deshielded by the two adjacent sulfur atoms, resonates as a quartet further downfield. The four protons of the ethylene (B1197577) bridge (C4 and C5) in the dithiolane ring often present as a more complex multiplet.

A representative dataset for the ¹H NMR chemical shifts of this compound in CCl₄ is presented below: nih.gov

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | 1.60 | d |

| SCH₂CH₂S | 3.10-3.30 | m |

| CH | 4.51-4.55 | q |

d: doublet, q: quartet, m: multiplet

The coupling constants (J-values) between adjacent protons are crucial for confirming the connectivity within the molecule. For instance, the splitting of the methyl signal into a doublet is due to its coupling with the single methine proton at C2. Conversely, the methine proton signal is split into a quartet by the three protons of the methyl group.

¹³C NMR Spectral Analysis: Diagnostic Signals and Substituent Effects

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for the methyl carbon, the two equivalent methylene (B1212753) carbons of the dithiolane ring, and the methine carbon at the C2 position.

The chemical shift of the C2 carbon is significantly influenced by the two adjacent sulfur atoms, causing it to appear at a lower field compared to a typical methine carbon in an acyclic alkane. The methyl group attached to C2 also influences the chemical shifts of the ring carbons. This "substituent effect" can be analyzed by comparing the spectrum to that of the parent 1,3-dithiolane (B1216140). The introduction of the methyl group at the C2 position will cause a downfield shift (α-effect) for C2 and smaller upfield or downfield shifts for the other ring carbons (β and γ effects).

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR for Conformational Studies)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in unambiguously assigning the proton and carbon signals of this compound. A COSY spectrum would show correlations between coupled protons, confirming, for example, the coupling between the C2 methine proton and the methyl protons. An HSQC spectrum would directly link each proton to its attached carbon atom, providing a definitive assignment of the carbon signals.

The 1,3-dithiolane ring is not planar and can exist in different conformations, such as the envelope and twist forms. Variable Temperature (VT) NMR spectroscopy is a powerful tool to study the dynamics of this conformational exchange. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the conformational exchange may be slow enough on the NMR timescale to allow for the observation of separate signals for the different conformers. Analysis of these spectra can provide thermodynamic parameters for the conformational inversion process.

Mass Spectrometry (MS) Analysis: Fragmentation Patterns and High-Resolution Mass Spectrometry

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z value corresponding to its molecular weight (120.24 g/mol ).

Electron ionization (EI) mass spectrometry of this compound would lead to a series of characteristic fragment ions. A common fragmentation pathway for 1,3-dithiolanes involves the cleavage of the C-S bonds and the loss of neutral fragments.

A GC-MS analysis of this compound has identified the following top three peaks: nih.gov

| m/z | Interpretation |

| 120 | Molecular ion [C₄H₈S₂]⁺ |

| 105 | Loss of a methyl radical [M - CH₃]⁺ |

| 59 | Likely cleavage of the dithiolane ring |

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments with high precision. This data can be used to confirm the elemental composition of the ions, further solidifying the structural assignment.

Infrared (IR) and Raman Spectroscopy: Vibrational Modes and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra are characterized by absorption bands corresponding to specific bond stretching and bending frequencies, which act as fingerprints for the functional groups present.

For this compound, the IR and Raman spectra would be expected to show characteristic vibrational modes for the C-H bonds of the methyl and methylene groups, as well as C-S and C-C bond stretching vibrations.

Key expected vibrational modes include:

C-H stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the region of 2850-3000 cm⁻¹.

C-H bending: Bending vibrations for the CH₃ and CH₂ groups would appear in the 1350-1470 cm⁻¹ region.

C-S stretching: The C-S stretching vibrations are typically weaker and appear in the fingerprint region, generally between 600 and 800 cm⁻¹.

Ring vibrations: Vibrational modes associated with the dithiolane ring would also be present in the fingerprint region.

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Since this compound possesses a chiral center at the C2 carbon, it can exist as two enantiomers, (R)-2-Methyl-1,3-dithiolane and (S)-2-Methyl-1,3-dithiolane. CD spectroscopy measures the differential absorption of left and right circularly polarized light by these enantiomers.

Studies on a range of 1,3-dithiolans have shown that they generally exhibit two CD maxima of opposite sign at approximately 270 nm and 245 nm, with the latter being more intense. The signs of these Cotton effects can be correlated with the absolute configuration of the chiral centers in the molecule. Therefore, by obtaining the CD spectrum of an enantiomerically pure sample of this compound, it would be possible to assign its absolute stereochemistry by comparing the observed Cotton effects to those of related 1,3-dithiolanes with known configurations.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

Detailed structural information has been obtained for a range of substituted dithiolanes and dithianes, revealing key features of their solid-state conformations. For instance, studies on chiral 1,3-dithiolane derivatives have successfully assigned absolute configurations and detailed the conformational isomers present in the crystalline state. mdpi.com In some cases, positional disorder within the 1,3-dithiolane ring has been observed, indicating the presence of multiple, closely related conformations within the crystal lattice. mdpi.com

An example of a related six-membered ring system, 2-(3-nitrophenyl)-1,3-dithiane, has been shown by X-ray diffraction to adopt a chair conformation. nih.gov In this derivative, the nitrobenzene (B124822) substituent is found in an equatorial position. nih.gov The analysis of such derivatives provides valuable insight into the preferred geometries and substituent effects in related saturated sulfur heterocycles.

The crystallographic data for derivatives often include precise measurements of the unit cell dimensions, space group, and atomic coordinates. This information allows for a detailed understanding of the intermolecular interactions, such as hydrogen bonding and other non-covalent forces, that govern the packing of molecules in the solid state.

Below are tables summarizing crystallographic data for representative derivatives related to the 1,3-dithiolane and 1,3-dithiane (B146892) framework.

Table 1: Crystal Data for 2-(3-nitrophenyl)-1,3-dithiane nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁NO₂S₂ |

| Molecular Weight | 241.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.8547 (2) |

| b (Å) | 13.2655 (3) |

| c (Å) | 8.0891 (2) |

| β (°) | 109.087 (1) |

| Volume (ų) | 1100.74 (4) |

| Z | 4 |

Table 2: Selected Bond Lengths and Angles for 2-(3-nitrophenyl)-1,3-dithiane nih.gov

| Bond/Angle | Length (Å) / Angle (°) |

| S1—C2 | 1.815 (2) |

| S3—C2 | 1.817 (2) |

| C4—S3 | 1.810 (2) |

| C6—S1 | 1.808 (2) |

| S1—C2—S3 | 113.67 (9) |

| C6—S1—C2 | 100.72 (9) |

| C4—S3—C2 | 101.07 (9) |

The structural data derived from X-ray crystallography of these and other derivatives are fundamental to understanding the structure-activity relationships in various applications of 1,3-dithiolane-containing compounds. The precise knowledge of the solid-state structure allows for more accurate computational modeling and a deeper comprehension of their chemical behavior.

Computational and Theoretical Studies on 2 Methyl 1,3 Dithiolane

Conformational Analysis and Energy Minima

The puckered nature of the 1,3-dithiolane (B1216140) ring allows for multiple conformations. aip.org Computational methods have been instrumental in identifying the most stable geometries and the energy barriers between them.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations, which are based on first principles of quantum mechanics without empirical parameters, have provided foundational insights into the conformational landscape of dithiolane systems. For related six-membered 1,3-dithianes, these calculations have been employed to study conformational equilibria. For instance, full optimizations at the HF/6-31G and HF/6-31G* levels, with further single point calculations at the MP2/6-31G* level, have been used to investigate the axial and equatorial preferences of substituents. rsc.org These studies have highlighted the interplay of steric and electrostatic interactions in determining conformational stability. rsc.org While direct ab initio studies specifically on the conformational free energies of 2-methyl-1,3-dithiolane are not extensively detailed in the provided results, the methodologies applied to similar sulfur-containing heterocycles are directly transferable. rsc.orgdntb.gov.ua Such calculations would typically involve geometry optimization of various possible conformers (e.g., envelope, twist) to locate the energy minima on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Pathways

Intrinsic Reaction Coordinate (IRC) calculations are a vital tool for mapping the pathway of a chemical reaction from a transition state to the reactants and products. scm.comacs.org This method traces the minimum energy path on the potential energy surface, providing a detailed picture of the reaction mechanism. scm.com While specific IRC calculations for reactions involving this compound were not found in the search results, the methodology is broadly applicable. For example, in the study of reactions of carbenes with thioketones, IRC calculations have been performed to confirm that located transition states connect the intended reactants and products. mdpi.com For this compound, IRC calculations could be employed to investigate reaction mechanisms such as its formation, oxidation, or reactions at the C2 position, by elucidating the energetic profile and the structures of intermediates and transition states along the reaction coordinate. mdpi.combeilstein-journals.org

Stereoelectronic Effects within the 1,3-Dithiolane Ring System

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties, are paramount in understanding the structure and reactivity of this compound. wikipedia.org The presence of sulfur atoms with their lone pairs and the specific geometry of the five-membered ring give rise to significant orbital interactions.

Hyperconjugative Interactions

Hyperconjugation involves the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty anti-bonding orbital. In the context of sulfur-containing heterocycles, these interactions play a crucial role in determining conformational preferences. researchgate.net For instance, in related 1,3-dithianes, hyperconjugative interactions such as σC-H → σC-S have been identified as significant stabilizing factors. wikipedia.org The strength of these interactions is highly dependent on the geometry of the molecule, specifically the alignment of the interacting orbitals. wikipedia.org In this compound, potential hyperconjugative interactions would include the donation of electron density from C-H or C-C sigma bonds into the anti-bonding orbitals of the C-S bonds (σ → σ). Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, is a common method to quantify the energetic contribution of these interactions. tandfonline.com

Repulsive Electrostatic Interactions

Electrostatic interactions, both attractive and repulsive, are fundamental forces that influence molecular conformation. rsc.org In the 1,3-dithiolane ring, the proximity of the two sulfur atoms can lead to repulsive electrostatic interactions between their lone pairs of electrons. rsc.org This repulsion, also known as closed-shell repulsion, can destabilize certain conformations. rsc.org Computational studies on related 1,3-dithiane (B146892) sulfoxides have suggested the relevance of repulsive electrostatic interactions between the sulfur atoms. researchgate.net This repulsive force can counterbalance stabilizing hyperconjugative interactions, and the final molecular geometry is a result of the delicate balance between these opposing effects. researchgate.netbiorxiv.org The magnitude of these interactions can be influenced by the dielectric constant of the surrounding medium. rsc.org

Data Tables

Table 1: Computational Methods for Conformational Analysis

| Method | Basis Set | Application | Reference |

| Ab Initio (HF) | 6-31G, 6-31G | Conformational equilibrium of 2-substituted 1,3-dithianes | rsc.org |

| Ab Initio (MP2) | 6-31G | Single point energy calculations for conformers | rsc.org |

| DFT (B3LYP) | 6-311+G** | Analysis of conformational behaviors of 2-halo-1,3-dithianes | tandfonline.comtandfonline.com |

| DFT (wb97xd) | 6-311g(d,p) | Mechanistic study of carbene additions to thioketones | mdpi.com |

Table 2: Key Stereoelectronic Interactions

| Interaction Type | Description | Significance in Dithiolane Systems | Reference |

| Hyperconjugation (σ → σ) | Delocalization of electrons from a filled σ-orbital to an empty σ-orbital. | Stabilizes certain conformations by delocalizing electron density. | wikipedia.orgresearchgate.net |

| Repulsive Electrostatic Interactions | Repulsion between electron lone pairs on the sulfur atoms. | Destabilizes conformations where sulfur lone pairs are in close proximity. | rsc.orgresearchgate.net |

Reaction Mechanism Modeling using Computational Chemistry

Computational chemistry, particularly through the use of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving sulfur-containing heterocycles like this compound. These theoretical studies provide insights into reaction pathways, transition states, and the energetics of chemical transformations that are often difficult to probe experimentally.

One of the primary reaction types modeled is the formation of the 1,3-dithiolane ring itself. The [3+2] cycloaddition of thiocarbonyl ylides with thioketones to yield 1,3-dithiolanes has been a subject of computational investigation. uzh.chmdpi.com DFT studies, for example at the M06-2X/6-311+G(d) level of theory, have been used to model the reaction between diphenyldiazomethane and thiobenzophenone, which proceeds through a thiocarbonyl ylide intermediate. uzh.ch These calculations show that the initial step is a [3+2] cycloaddition forming a 1,3,4-thiadiazoline, which then extrudes nitrogen to form the ylide. uzh.ch The subsequent trapping of this ylide by another thioketone molecule to form the 1,3-dithiolane ring is a computationally verified pathway. uzh.ch While these studies often focus on more complex substituted dithiolanes, the fundamental mechanism provides a theoretical basis for the formation of the 2-methyl derivative from appropriate precursors.

More specific to this compound, computational and experimental work has explored its gas-phase reactivity when treated with anionic bases. utk.edu These studies reveal reaction channels that differ significantly from those observed in solution. The primary gas-phase reaction is deprotonation at the C2 carbon, which, unlike in solution, is followed by a retro [2+4] cycloreversion. utk.edu This process results in the fragmentation of the dithiolane ring to produce ethylene (B1197577) and a thioacetate (B1230152) anion (MeCS₂⁻). utk.edu The reactivity pattern for this compound in the gas phase is noted to be very similar to that of the parent 1,3-dithiolane, with successive eliminations competing with the initial deprotonation event. utk.edu

The table below summarizes key findings from computational modeling of reaction mechanisms relevant to this compound.

| Reaction Type | Computational Method Example | Key Mechanistic Findings | Relevance to this compound |

|---|---|---|---|

| [3+2] Cycloaddition (Formation) | DFT (M06-2X/6-311+G(d)) | Stepwise mechanism involving a thiocarbonyl ylide intermediate which is trapped by a C=S bond to form the dithiolane ring. uzh.chmdpi.com | Provides the theoretical pathway for the synthesis of the 1,3-dithiolane core structure. |

| Gas-Phase Fragmentation | Flowing Afterglow-Tandem Mass Spectrometry (Experimental with theoretical thermochemical analysis) | Deprotonation at C2 is followed by a retro [2+4] cycloreversion, yielding ethylene and MeCS₂⁻. utk.edu | Directly models the intrinsic reactivity and fragmentation pathway of the target molecule in the absence of solvent. |

| [2+1] Cycloaddition | DFT (wb97xd/6-311g(d,p)) | Stepwise mechanism for electrophilic carbenes adding to a C=S bond, involving a thiocarbonyl ylide intermediate that can be trapped to form 1,3-dithiolanes. mdpi.com | Elucidates a potential side-reaction or alternative formation pathway involving carbene species. |

Electronic Properties and Reactivity Prediction

The prediction of chemical reactivity through computational methods is grounded in the analysis of a molecule's electronic structure. For this compound, while specific comprehensive studies are not widely published, the methodologies are well-established for sulfur heterocycles. acs.orgsemanticscholar.org DFT calculations are routinely used to determine key electronic properties that govern how the molecule interacts with other chemical species. semanticscholar.orgnih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. thermofisher.com Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to attack by electrophiles, while regions of positive potential (blue) are electron-poor and are the likely targets for nucleophiles. thermofisher.com For a molecule like this compound, MEP analysis would likely show negative potential around the sulfur atoms due to their lone pairs of electrons, making them sites for interaction with electrophiles.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, hyperconjugative interactions, and the nature of bonding within the molecule, which provides a deeper understanding of its stability and reactivity. semanticscholar.org Computational studies on related thioacetals have confirmed the ability of the sulfur atoms to stabilize both adjacent anions and cations, a key feature of their reactivity. acs.org Furthermore, quantum chemical calculations have been used to perform conformational analysis of this compound, identifying a single stable envelope geometry, which is the foundational structure used for these electronic property calculations. researchgate.net

The following table outlines key reactivity descriptors derived from computational studies and their general interpretation for predicting the chemical behavior of molecules like this compound.

| Descriptor | Definition | Predicted Role in Reactivity |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). Higher energy corresponds to a stronger nucleophile. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). Lower energy corresponds to a stronger electrophile. |

| HOMO-LUMO Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | A small gap suggests high chemical reactivity, low kinetic stability, and high polarizability. thermofisher.com |

| Molecular Electrostatic Potential (MEP) | 3D map of electron density and charge distribution | Identifies electron-rich (nucleophilic, red) and electron-poor (electrophilic, blue) sites, predicting regions for chemical attack. thermofisher.com |

| Chemical Hardness (η) | η ≈ (E(LUMO) - E(HOMO)) / 2 | Measures resistance to change in electron distribution. A larger value indicates a "harder," less reactive molecule. |

| Chemical Potential (μ) | μ ≈ (E(HOMO) + E(LUMO)) / 2 | Relates to the "escaping tendency" of electrons from an equilibrium system. |

Synthetic Utility and Applications of 2 Methyl 1,3 Dithiolane in Complex Molecule Synthesis

Role as a Masked Acyl Anion Equivalent (Umpolung Reactivity)

In conventional organic synthesis, the carbonyl carbon atom is inherently electrophilic. However, the concept of "umpolung," or polarity inversion, provides a strategic reversal of this reactivity. The dithiane and dithiolane functionalities are classic examples of this principle in action. When a carbonyl compound is converted into a 1,3-dithiolane (B1216140), the normally electrophilic carbonyl carbon becomes part of a system where the adjacent protons can be abstracted by a strong base.

Specifically, in the case of 2-methyl-1,3-dithiolane, the proton at the C2 position, which is flanked by two sulfur atoms, exhibits enhanced acidity. Treatment with a strong base, such as n-butyllithium, results in deprotonation to generate a nucleophilic carbanion. This lithiated species serves as a "masked" acyl anion equivalent, effectively inverting the normal polarity of the carbonyl group from which it was derived. This umpolung reactivity opens up a plethora of possibilities for forming new carbon-carbon bonds by reacting this nucleophilic species with various electrophiles.

Application in Carbon-Carbon Bond Formation

The lithiated derivative of this compound is a potent nucleophile that readily participates in reactions with a wide array of electrophilic partners, leading to the formation of new carbon-carbon bonds. This strategy is a cornerstone of modern organic synthesis for the construction of complex molecular frameworks.

Common electrophiles employed in these reactions include:

Alkyl halides: The nucleophilic dithiolane anion can displace halide ions from primary and some secondary alkyl halides in an S(_N)2 reaction, leading to the formation of a new carbon-carbon single bond. This allows for the straightforward introduction of alkyl chains to the carbon that was originally the carbonyl carbon.

Epoxides: The strained ring of epoxides is susceptible to nucleophilic attack. The lithiated this compound opens the epoxide ring, forming a β-hydroxy thioacetal. This reaction is a valuable method for constructing 1,3-dioxygenated motifs after deprotection.

Carbonyl compounds: Aldehydes and ketones are excellent electrophiles that react with the dithiolane anion to form α-hydroxy thioacetals. This provides a direct route to α-hydroxy ketones, a common structural motif in many natural products and pharmaceuticals.

These carbon-carbon bond-forming reactions are highly efficient and have been utilized in the total synthesis of numerous complex natural products, where the strategic introduction of carbon building blocks is crucial.

Strategies for Deprotection to Carbonyl Compounds

A critical step in the synthetic sequence involving this compound is the final deprotection, or cleavage, of the thioacetal to regenerate the parent carbonyl group. The stability of the dithiolane ring, which makes it an excellent protecting group, can also present a challenge for its removal. Consequently, a variety of methods have been developed to effect this transformation under different reaction conditions.

Reagents and Conditions for Cleavage

The choice of deprotection reagent is often dictated by the sensitivity of other functional groups present in the molecule. A range of reagents and conditions have been established for this purpose.

| Reagent Class | Specific Reagents | Typical Conditions |

| Mercuric Salts | Mercury(II) chloride (HgCl(_2)), Mercury(II) oxide (HgO) | Often used with a calcium carbonate or cadmium carbonate buffer in aqueous acetonitrile or acetone. |

| Halogen-Based Reagents | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), Iodine (I(_2)) | Typically in aqueous organic solvents like acetone or acetonitrile. Sometimes silver salts are added to facilitate the reaction. |

| Oxidative Methods | Ceric ammonium (B1175870) nitrate (B79036) (CAN), m-Chloroperoxybenzoic acid (mCPBA), Hydrogen peroxide (H(_2)O(_2)) | Conditions vary from neutral to acidic, depending on the oxidant. |

| Other Lewis Acids and Reagents | Trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) | Can promote cyclization followed by in situ deprotection in certain substrates. |

The use of heavy metal salts like mercury(II) chloride, while effective, is often avoided due to their toxicity.

Chemoselectivity in Deprotection

In the synthesis of complex molecules, it is often necessary to selectively deprotect one protecting group in the presence of others. The deprotection of this compound can be achieved with a degree of chemoselectivity. For instance, milder oxidative methods may allow for the cleavage of the dithiolane while leaving other acid- or base-labile protecting groups intact. Competitive experiments have shown that it is possible to selectively deprotect activated dithianes over non-activated ones. The choice of reagent and reaction conditions is therefore crucial to ensure that only the desired transformation occurs without affecting other sensitive parts of the molecule.

Green Deprotection Methodologies

In line with the principles of green chemistry, there has been a growing interest in developing more environmentally benign methods for the deprotection of thioacetals. These methods aim to replace toxic heavy metal reagents and harsh reaction conditions with milder and more sustainable alternatives.

One notable green approach involves the use of 30% aqueous hydrogen peroxide in the presence of a catalytic amount of iodine. This reaction can be performed in an aqueous micellar system using a surfactant like sodium dodecyl sulfate (B86663) (SDS), which enhances the solubility of organic substrates in water. This method is advantageous as it proceeds under neutral conditions, uses water as the solvent, and avoids the use of hazardous heavy metals.

Utilization in the Synthesis of Heterocyclic Compounds

While the primary application of this compound lies in its role as a masked acyl anion for the construction of acyclic and carbocyclic systems, its utility extends to the synthesis of heterocyclic compounds. The dithiolane moiety can serve as a precursor to functionalities that can then be incorporated into a heterocyclic ring.

One documented example involves a cationic 6-endo-trig cyclization of 2-alkenyl-1,3-dithiolanes to produce trans-decalins. Although decalins are carbocyclic, this methodology demonstrates the ability of the dithiolane to act as a latent initiator for complex cyclizations. In this process, the thioketal is proposed to open temporarily under the influence of a Lewis acid like TMSOTf, which triggers the cyclization cascade.

Furthermore, there are reports of dithiolane- and dithiane-substituted propargylamines undergoing a base-mediated rearrangement and ring expansion to form medium-sized sulfur-containing heterocycles. These examples, while not numerous, highlight the potential for this compound and its derivatives to serve as valuable building blocks in the synthesis of diverse heterocyclic structures. However, based on the current literature, the application of this compound as a direct precursor for the synthesis of common five- or six-membered aromatic heterocycles such as thiazoles, thiophenes, or pyridines is not extensively documented.

Applications in Advanced Organic Synthesis (e.g., Natural Product Synthesis Intermediates)

This compound serves as a versatile building block in advanced organic synthesis, particularly in the construction of complex molecular architectures that are intermediates for natural products. Its primary role is that of a masked acyl anion equivalent, which, upon deprotonation, provides a nucleophilic carbon species for the formation of new carbon-carbon bonds. This strategy is a cornerstone of modern synthetic organic chemistry, allowing for the retrosynthetic disconnection of complex target molecules into simpler, readily available precursors.

The synthetic utility of this compound is analogous to that of the more extensively studied 2-methyl-1,3-dithiane (B1361393). The underlying principle involves the temporary inversion of the normal electrophilic character of a carbonyl carbon to a nucleophilic one, a concept known as "umpolung". Specifically, the this compound can be considered a protected form of acetone or a synthetic equivalent of an acetone enolate.

The process begins with the deprotonation of the acidic proton at the C2 position of the dithiolane ring using a strong base, typically an organolithium reagent such as n-butyllithium or sec-butyllithium. This generates a stabilized carbanion, 2-lithio-2-methyl-1,3-dithiolane. The stability of this anion is attributed to the presence of the two adjacent sulfur atoms, which can delocalize the negative charge through the use of their vacant d-orbitals.

This lithiated intermediate is a potent nucleophile that can react with a variety of electrophiles to form key intermediates for natural product synthesis. Common electrophiles include aldehydes, ketones, epoxides, and alkyl halides. The reaction with these electrophiles leads to the formation of a new carbon-carbon bond and introduces a functionalized side chain at the C2 position of the dithiolane ring.

For instance, the reaction of 2-lithio-2-methyl-1,3-dithiolane with a chiral aldehyde can produce a β-hydroxy thioacetal. This adduct contains a new stereocenter, and the stereochemical outcome of the reaction can often be controlled, providing a route to optically active building blocks. Similarly, the ring-opening of epoxides with the lithiated dithiolane yields γ-hydroxy thioacetals, which are valuable intermediates in the synthesis of polyketide natural products.

After the desired carbon skeleton has been assembled, the dithiolane moiety can be hydrolyzed to unveil the latent carbonyl group. This deprotection step is typically achieved under oxidative or hydrolytic conditions, for example, using reagents like mercury(II) chloride, N-bromosuccinimide, or bis(trifluoroacetoxy)iodobenzene. The unmasking of the carbonyl group completes the synthetic sequence, yielding a more complex ketone that can be further elaborated to the final natural product target.

While the application of 2-methyl-1,3-dithiane in the synthesis of complex natural products is extensively documented, specific examples detailing the use of this compound are less prevalent in the literature. However, the fundamental principles of its reactivity and synthetic utility are directly comparable and provide a powerful tool for the strategic construction of intricate molecular frameworks.

Table of Research Findings on the Synthetic Utility of Dithiolane Derivatives

| Dithiolane Derivative | Electrophile | Product Type | Potential Application in Natural Product Synthesis |

| 2-Lithio-1,3-dithiolane | Aldehydes/Ketones | α-Hydroxy dithiolane | Precursors to α-hydroxy ketones, common motifs in various natural products. |

| 2-Lithio-1,3-dithiolane | Epoxides | γ-Hydroxy dithiolane | Key intermediates for the synthesis of polyketides and other polyol-containing natural products. |

| 2-Lithio-1,3-dithiolane | Alkyl Halides | 2-Alkyl-1,3-dithiolane | Elongation of carbon chains for the construction of the backbones of complex molecules. |

| 2-Lithio-1,3-dithiolane | Enones | 1,4-Adduct | Formation of γ-keto dithiolanes, useful in the synthesis of prostaglandins and other cyclic natural products. |

Stereochemical Aspects and Asymmetric Transformations of 2 Methyl 1,3 Dithiolane

Chiral Sulfur Centers in 2-Methyl-1,3-dithiolane Sulfoxides and Sulfones

The oxidation of the sulfur atoms in this compound introduces chirality, leading to the formation of sulfoxides and sulfones with stereogenic sulfur centers. The oxidation of one sulfur atom in this compound results in this compound 1-oxide, which can exist as cis and trans diastereomers. rsc.org Each of these diastereomers is chiral and can be resolved into a pair of enantiomers. Further oxidation to the disulfoxide, this compound 1,3-dioxide, also yields stereoisomers. rsc.org Specifically, the trans-disulfoxide possesses C2-symmetry, making it a valuable chiral auxiliary in asymmetric synthesis. rsc.org The geometry of these sulfoxides is tetrahedral, with a lone pair of electrons on the sulfur atom acting as the fourth substituent, which is the basis for their chirality when the other two groups attached to the sulfur are different. acs.orgnih.gov

The formation of these chiral sulfoxides and sulfones is significant as they serve as versatile intermediates in organic synthesis. For instance, chiral sulfoxides are employed as acyl nucleophile equivalents and in Pummerer rearrangements. rsc.org The stereochemistry at the sulfur centers dictates the stereochemical outcome of subsequent reactions, highlighting the importance of controlling their formation.

Stereoselective Oxidation Methodologies

The controlled oxidation of this compound to selectively produce specific stereoisomers of its sulfoxides is a key challenge and an area of active research. Both biological and chemical methods have been developed to achieve this stereoselectivity.

Fungal Biotransformations and Enzyme Specificity

Fungal biotransformations have proven to be an effective method for the stereoselective oxidation of this compound. rsc.org Various fungal species, including Aspergillus foetidus, Mortierella isabellina, and Helminthosporium species, are capable of oxidizing 2-alkyl-1,3-dithianes and dithiolanes. rsc.orgrsc.org These enzymatic oxidations can exhibit high degrees of stereoselectivity, discriminating between the prochiral sulfur atoms and the diastereotopic lone pairs on the sulfur atoms. rsc.orgresearchgate.net

In the microbial oxidation of this compound by A. foetidus, a stereopreference for the pro-R sulfur atom was observed, leading to the formation of the corresponding sulfoxide (B87167) metabolites. rsc.org The major products are the monosulfoxide isomers, with only a minor amount of the trans-disulfoxide being formed. rsc.org The ability of monooxygenase enzymes within these fungi to perform such selective oxidations makes them valuable biocatalysts for producing optically active sulfoxides. rsc.orgresearchgate.net Engineered yeast, such as Saccharomyces cerevisiae, and bacteria like E. coli expressing cyclohexanone (B45756) monooxygenase, have also been successfully used for the asymmetric oxidation of substituted dithiolanes, yielding enantiomerically enriched monosulfoxides. umich.eduresearchgate.net